

An In-depth Technical Guide to Di-sec-octylamine (CAS 5412-92-0)

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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

Cat. No.: B1616327

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Abstract

Di-sec-octylamine, with the CAS number 5412-92-0, is a secondary amine characterized by the presence of two secondary octyl groups attached to a nitrogen atom. Its IUPAC name is N-(1-methylheptyl)octan-2-amine. This technical guide provides a comprehensive overview of the characterization of **Di-sec-octylamine**, including its physicochemical properties, spectroscopic data, and potential applications. While direct experimental protocols for its synthesis and specific applications are not widely documented in readily available literature, this guide consolidates available data and provides general methodologies for related compounds. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Di-sec-octylamine is a C₁₆H₃₅N secondary amine with a molecular weight of 241.46 g/mol . [1] Its branched alkyl chains influence its physical properties, such as boiling point and melting point, and contribute to its steric hindrance, which can affect its reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.

Property	Value	Reference
CAS Number	5412-92-0	[1]
IUPAC Name	N-(1-methylheptyl)octan-2-amine	[1]
Molecular Formula	C ₁₆ H ₃₅ N	[1]
Molecular Weight	241.46 g/mol	[1]
Boiling Point	304.24 °C (Computed)	[1]
Melting Point	14.62 °C (Computed)	[1]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of **Di-sec-octylamine**. While specific experimental spectra for this compound are not readily available in public databases, the expected spectral characteristics can be inferred from the known properties of secondary amines and related structures. PubChem indicates the availability of ¹³C NMR, GC-MS, and vapor phase IR spectra for N-(1-methylheptyl)octan-2-amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Signals corresponding to the methyl groups on the octyl chains would likely appear as doublets in the upfield region. The methine protons adjacent to the nitrogen would be deshielded and appear as multiplets. The methylene protons of the octyl chains would present as a series of overlapping multiplets. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the two sec-octyl chains. Carbons closer to the nitrogen atom would be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a weak N-H stretching vibration in the region of 3300-3500 cm^{-1} . Other significant peaks would include C-H stretching vibrations from the alkyl chains just below 3000 cm^{-1} , and C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, **Di-sec-octylamine** would be expected to show a molecular ion peak corresponding to its molecular weight (241.46 g/mol). Fragmentation patterns would likely involve the cleavage of the C-N bonds and fragmentation of the alkyl chains.

Synthesis

Detailed experimental protocols for the synthesis of **Di-sec-octylamine** are not explicitly available in the reviewed literature. However, general methods for the synthesis of secondary amines can be applied. One common approach is the reductive amination of a ketone with a primary amine. For **Di-sec-octylamine**, this could involve the reaction of 2-octanone with 2-amino-octane in the presence of a reducing agent.

Another potential route is the direct N-alkylation of a primary amine with an alkyl halide.^[2] For instance, reacting 2-amino-octane with 2-bromo-octane could yield **Di-sec-octylamine**. However, this method may lead to the formation of tertiary amines and quaternary ammonium salts as byproducts.

General Experimental Workflow for Reductive Amination:

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References

- 1. Secondary Amines - Enamine [enamine.net]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
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